molecular formula C19H31N7O4 B1676736 Mopidamol CAS No. 13665-88-8

Mopidamol

カタログ番号: B1676736
CAS番号: 13665-88-8
分子量: 421.5 g/mol
InChIキー: FOYWNSCCNCUEPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

作用機序

モピダモールの作用機序は、血小板凝集を阻害する能力を中心としています。これは、ホスホジエステラーゼという酵素を阻害することで実現され、その結果、血小板内のサイクリックAMPが増加します。 サイクリックAMPのレベルの上昇は、血小板凝集を促進する分子であるアデノシン二リン酸の放出を阻害します . モピダモールは、アデノシン二リン酸のレベルを低下させることで、血栓形成の可能性を効果的に減らし、血栓塞栓症のリスクを低下させます .

類似の化合物との比較

モピダモールは、ジピリダモールと化学的に関連しており、両方の化合物は冠血管拡張薬および血小板凝集阻害薬として作用します . モピダモールは、癌細胞の血小板または内皮細胞への付着を阻害することにより、ユニークな抗転移特性を示しています . 他の類似の化合物には、以下が含まれます。

モピダモールの独自性は、ホスホジエステラーゼ阻害剤としての二重の役割と抗がん特性にあり、医療と研究の両方の分野で貴重な化合物となっています .

生物活性

Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .

Biological Activities and Therapeutic Potential

  • Antiviral Activity :
    • Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
  • Cancer Metastasis Inhibition :
    • This compound has shown promising antimetastatic properties by inhibiting cancer cell adherence to platelets and endothelial cells. This mechanism is crucial in preventing the spread of cancerous cells throughout the body .
  • Cardiovascular Applications :
    • As a coronary vasodilator, this compound has been studied for its effects on improving blood flow in patients with coronary artery disease. Its ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various clinical scenarios:

  • COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
  • Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .

Data Table: Comparative Efficacy of this compound

CompoundMechanism of ActionBinding Affinity (Mpro)Clinical Application
This compoundPDE inhibitor; vasodilatorHigher than darunavirCOVID-19 treatment; antimetastatic
DipyridamolePDE inhibitor; vasodilatorModerateAntithrombotic; cardiovascular health
DarunavirProtease inhibitorBaselineHIV treatment

特性

CAS番号

13665-88-8

分子式

C19H31N7O4

分子量

421.5 g/mol

IUPAC名

2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2

InChIキー

FOYWNSCCNCUEPU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

正規SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

外観

Solid powder

melting_point

157.5 °C

Key on ui other cas no.

13665-88-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Mopidamol;  Rapenton;  RA 233;  RA-233;  RA233; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mopidamol
Reactant of Route 2
Reactant of Route 2
Mopidamol
Reactant of Route 3
Reactant of Route 3
Mopidamol
Reactant of Route 4
Reactant of Route 4
Mopidamol
Reactant of Route 5
Reactant of Route 5
Mopidamol
Reactant of Route 6
Reactant of Route 6
Mopidamol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。